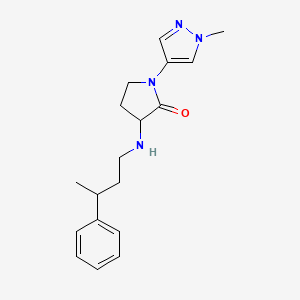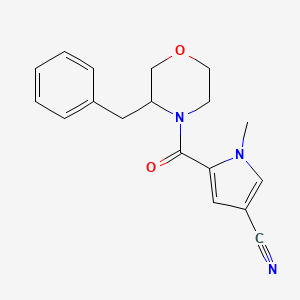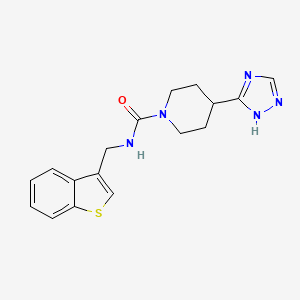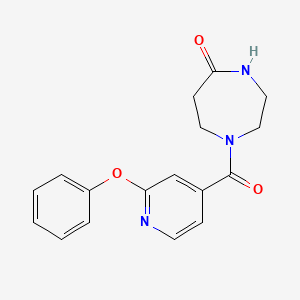![molecular formula C12H25ClN2O B7639230 1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride, commonly known as MEPH, is a synthetic compound belonging to the class of cathinones. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. MEPH is a potent stimulant that increases the levels of dopamine and norepinephrine in the brain, leading to increased energy, alertness, and feelings of pleasure.
Wirkmechanismus
MEPH acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their release from presynaptic neurons. This dual action on the dopaminergic and noradrenergic systems is thought to be responsible for the stimulant and euphoric effects of MEPH.
Biochemical and Physiological Effects
MEPH has been shown to increase heart rate, blood pressure, and body temperature in humans. It also leads to increased levels of dopamine and norepinephrine in the brain, which are associated with feelings of pleasure and reward. Chronic use of MEPH has been shown to lead to tolerance and dependence, with withdrawal symptoms including depression, anxiety, and fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
MEPH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well-characterized. However, MEPH has several limitations, including its potential for abuse and dependence, which can make it difficult to use in human studies. It also has limited selectivity for dopamine and norepinephrine, which can make it difficult to study the effects of specific neurotransmitters.
Zukünftige Richtungen
There are several future directions for research on MEPH. One area of interest is its potential as a treatment for depression, anxiety, and addiction. Studies have shown that MEPH has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective cathinones that target specific neurotransmitter systems, which could lead to the development of more effective and safer drugs. Finally, further research is needed to investigate the long-term effects of MEPH use, particularly with regards to its potential for dependence and addiction.
Synthesemethoden
MEPH can be synthesized through various methods, including the reaction of 3-methylbutan-1-one with piperidine and ammonium chloride. The reaction is carried out in the presence of a reducing agent such as sodium borohydride, and the resulting product is purified through recrystallization. Other methods of synthesis involve the use of other reducing agents such as lithium aluminum hydride or sodium cyanoborohydride. The purity of the synthesized MEPH can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
MEPH has been extensively studied for its effects on the central nervous system. It has been used in various animal models to study its mechanism of action and potential therapeutic applications. MEPH has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in rats. It has also been used in studies to investigate its potential as a treatment for depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-[3-(1-aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)7-12(15)14-6-4-5-11(8-14)10(3)13;/h9-11H,4-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVLFHWSLJVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)

![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)


![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)

